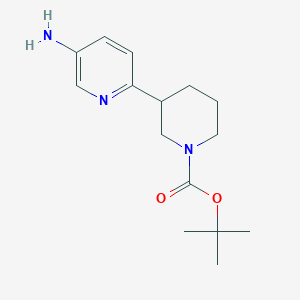

Tert-butyl 3-(5-aminopyridin-2-YL)piperidine-1-carboxylate

Description

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 5-aminopyridin-2-yl group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to its dual functionality: the Boc group enhances solubility and stability during synthetic processes, while the 5-aminopyridine moiety provides a versatile handle for further derivatization . Its molecular formula is C₁₅H₂₃N₃O₂ (MW: 277.36), and its structural modularity allows for diverse applications in drug discovery pipelines.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)13-7-6-12(16)9-17-13/h6-7,9,11H,4-5,8,10,16H2,1-3H3 |

InChI Key |

DJEJHNLCPZTSEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminopyridine group. The tert-butyl group is then added to the piperidine nitrogen to form the final compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining product quality. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the aminopyridine group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the aminopyridine moiety is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the nucleophile.

Scientific Research Applications

Tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability, while the tert-butyl group can modulate the compound’s solubility and bioavailability. These interactions can affect various pathways and processes within cells, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(5-aminopyridin-2-yl)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic utility.

Heterocyclic Core Modifications

Key Insights :

- Piperazine-based compounds (e.g., ) offer enhanced solubility due to increased polarity but may suffer from reduced membrane permeability.

Functional Group Variations

Key Insights :

- Methylpyridine derivatives (e.g., ) prioritize steric effects over electronic interactions.

- Polycyclic systems (e.g., ) are advantageous for targeting deep hydrophobic pockets but may complicate synthesis.

Key Insights :

Biological Activity

Tert-butyl 3-(5-aminopyridin-2-YL)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and an aminopyridine moiety, which contribute to its unique structural and functional properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- Structural Features : The compound consists of a piperidine ring substituted with a tert-butyl group and a 5-aminopyridine moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies reveal that the compound may influence various signaling pathways, particularly in the context of cancer therapy and immune modulation.

Key Mechanisms:

- PD-1/PD-L1 Pathway Modulation : Similar compounds have shown efficacy in inhibiting the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. This suggests that this compound could potentially enhance anti-tumor immunity by blocking this pathway .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary of notable findings:

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of similar compounds, researchers demonstrated that derivatives of aminopyridine exhibited significant inhibition of tumor growth in mouse models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against cancer cells.

Case Study 2: Immune Response Enhancement

Another investigation explored the immune-modulating effects of compounds resembling this compound. Results indicated that these compounds could enhance T-cell responses, potentially offering novel therapeutic strategies for enhancing anti-tumor immunity.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity and safety profile of this compound. Preliminary assessments suggest that the compound exhibits moderate toxicity levels; however, further detailed toxicological studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.